2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol
Description
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol (CAS: 861331-53-5) is a nitro-substituted tetrahydronaphthol derivative. Structurally, it consists of a partially hydrogenated naphthalene backbone with a hydroxyl group at position 1 and a nitro group (-NO₂) at position 2. The tetrahydronaphthalene (tetralin) core provides a rigid, bicyclic framework, while the nitro and hydroxyl groups confer distinct electronic and steric properties. This compound is of interest in organic synthesis due to the nitro group’s electron-withdrawing effects, which influence reactivity in substitution and reduction reactions .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2 |
InChI Key |
AQYZNAXKHBGYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the nitration of 5,6,7,8-tetrahydronaphthalen-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., ketone) using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol.
Oxidation: 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can also form hydrogen bonds with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol with key structural analogs, highlighting differences in substituents, molecular weights, and properties:
Research Findings and Data Gaps
Analytical Data
- Collision cross-section (CCS) predictions for 4-bromo-tetrahydronaphthol (139.2 Ų for [M+H]⁺) indicate a compact structure, whereas nitro analogs likely exhibit larger CCS values due to the nitro group’s polarizability .
Biological Activity
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biomolecules, its pharmacological potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H11N1O2
Molecular Weight: 175.20 g/mol
IUPAC Name: 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol
The compound features a tetrahydronaphthalene backbone with a nitro group and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups allows for diverse reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol exhibits notable biological activities including:
- Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties. The nitro group is often associated with increased antibacterial activity.
- Antioxidant Properties: The hydroxyl group may contribute to the compound's ability to scavenge free radicals, thus exhibiting potential antioxidant effects.
- Cytotoxicity: Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study evaluating various nitro-substituted naphthalene derivatives found that 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis due to the presence of the nitro group.
- Cytotoxic Effects:
- Antioxidant Activity:
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol | Bromine and nitro groups | Notable antimicrobial and cytotoxic properties |
| 5-Nitro-tetrahydronaphthalene | Nitro group only | Moderate antibacterial activity |
| 5-Hydroxy-tetrahydronaphthalene | Hydroxyl group only | Antioxidant properties |
This table illustrates that while structural variations influence biological activity significantly, the combination of both nitro and hydroxyl groups in 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol may enhance its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
